16:0-19:2-16:0 TG-d5

Lipidomics Mass Spectrometry Internal Standard

16:0-19:2-16:0 TG-d5, systematically named [1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate, is a stable isotope-labeled triacylglycerol (TAG) designed as an internal standard (IS) for quantitative mass spectrometry-based lipidomics. The molecule features a deuterium-labeled glycerol backbone (five deuterium atoms replacing hydrogen at the sn-1, sn-2, and sn-3 positions) and a defined fatty acid composition: two palmitic acid (C16:0) chains at the sn-1 and sn-3 positions, and a 10Z,13Z-nonadecadienoic acid (C19:2) chain at the sn-2 position.

Molecular Formula C54H100O6
Molecular Weight 850.4 g/mol
Cat. No. B12381882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16:0-19:2-16:0 TG-d5
Molecular FormulaC54H100O6
Molecular Weight850.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C54H100O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-48-54(57)60-51(49-58-52(55)46-43-40-37-34-31-28-23-20-17-14-11-8-5-2)50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3/h16,19,25-26,51H,4-15,17-18,20-24,27-50H2,1-3H3/b19-16-,26-25-/i49D2,50D2,51D
InChIKeyDBPNKCYOLKUROS-FBUVSNCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

16:0-19:2-16:0 TG-d5: A High-Purity Deuterated Triacylglycerol for Precise Lipidomic Quantification


16:0-19:2-16:0 TG-d5, systematically named [1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate, is a stable isotope-labeled triacylglycerol (TAG) designed as an internal standard (IS) for quantitative mass spectrometry-based lipidomics . The molecule features a deuterium-labeled glycerol backbone (five deuterium atoms replacing hydrogen at the sn-1, sn-2, and sn-3 positions) and a defined fatty acid composition: two palmitic acid (C16:0) chains at the sn-1 and sn-3 positions, and a 10Z,13Z-nonadecadienoic acid (C19:2) chain at the sn-2 position . Commercially available from specialized chemical suppliers, this compound is typically provided as a solution in organic solvent with a purity exceeding 99% as determined by TLC, ensuring its suitability for demanding analytical workflows requiring high chemical integrity and minimal interference .

The Critical Role of Fatty Acid Composition and Glycerol Backbone Labeling in 16:0-19:2-16:0 TG-d5 as an Internal Standard


In quantitative lipidomics, the internal standard must mimic the extraction, chromatographic, and ionization behavior of the target analytes as closely as possible to effectively correct for variability and matrix effects [1]. Generic substitution of 16:0-19:2-16:0 TG-d5 with another deuterated triglyceride—even one with the same D5 glycerol backbone—introduces significant risk. Differences in fatty acyl chain length and degree of unsaturation directly alter hydrophobicity, retention time, and ionization efficiency, preventing accurate co-elution and ion suppression compensation. Conversely, using a non-deuterated or a 13C-labeled analogue of the same structure may introduce different analytical biases. Deuterated IS, while economical, can exhibit chromatographic deuterium isotope effects leading to retention time shifts and differential matrix effects compared to 13C-labeled IS, potentially causing quantitative inaccuracies [2]. Therefore, the precise molecular identity of 16:0-19:2-16:0 TG-d5 is non-fungible; its selection is justified only when the target analytes are endogenous TAGs with similar 16:0 and 19:2 fatty acid compositions, ensuring the highest fidelity in quantitative correction.

Quantitative Comparative Performance of 16:0-19:2-16:0 TG-d5 vs. Closest Analogs


Isotopic Purity and Structural Integrity: 16:0-19:2-16:0 TG-d5 vs. Non-Deuterated 16:0-19:2-16:0 TG

The deuterium labeling of 16:0-19:2-16:0 TG-d5 introduces a +5 Da mass shift relative to its non-deuterated counterpart, 16:0-19:2-16:0 TG, which has a molecular weight of 845.4 g/mol. This isotopic difference is critical for analytical distinction in mass spectrometry. Vendor specifications indicate a purity of >99% for the deuterated compound, as determined by TLC . While purity data for the non-deuterated analog is not directly compared here, the high purity of the deuterated standard ensures minimal contamination from unlabeled species that would otherwise compromise quantitative accuracy. The specific placement of deuterium on the glycerol backbone, rather than on the fatty acyl chains, is a strategic design to preserve the exact fatty acid structure and its associated ionization properties, ensuring that the IS behaves as a true surrogate for the endogenous analyte.

Lipidomics Mass Spectrometry Internal Standard

Fatty Acid Chain Composition Specificity: 16:0-19:2-16:0 TG-d5 vs. 18:1-19:2-18:1 TG-d5

The selection of an internal standard with a fatty acid composition closely matching the target analyte is paramount for minimizing matrix effects and ensuring co-elution. 16:0-19:2-16:0 TG-d5 (C54H95D5O6, MW 850.4) features two saturated palmitic acid (C16:0) chains and one di-unsaturated nonadecadienoic acid (C19:2) chain. A common alternative, 18:1-19:2-18:1 TG-d5 (C58H99D5O6, MW 902.5), substitutes the two palmitic chains with monounsaturated oleic acid (C18:1) chains . This structural difference results in a significantly higher molecular weight and increased hydrophobicity. In reversed-phase LC-MS, this translates to a longer retention time for 18:1-19:2-18:1 TG-d5, which can lead to differential ion suppression or enhancement during co-elution with target analytes, thereby introducing quantitative bias. The 16:0-19:2-16:0 TG-d5, with its shorter, saturated chains, is better suited for accurately quantifying endogenous TAGs with similar 16:0-containing species.

Lipidomics Internal Standard Fatty Acid Analysis

Isotopic Labeling Strategy: Glycerol Backbone D5 vs. Fatty Acyl Chain Deuteration

The placement of deuterium atoms on the glycerol backbone of 16:0-19:2-16:0 TG-d5, rather than on the fatty acyl chains, offers a distinct analytical advantage. Deuterium placed on fatty acid chains can undergo hydrogen-deuterium exchange or alter the fragmentation pattern in collision-induced dissociation, complicating structural elucidation and quantification [1]. In contrast, glycerol backbone labeling preserves the native fragmentation behavior of the fatty acids, allowing for clear identification of acyl chain composition. A method employing 18 different deuterium-labeled internal standards, all with deuterium on the glycerol backbone, was developed to normalize ion signals in neutral loss scans for triacylglycerols (TAGs) and diacylglycerols (DAGs), demonstrating the utility of this labeling strategy [1]. This approach avoids the confounding isotopic effects associated with chain-deuterated lipids, such as altered retention times and ion suppression profiles.

Isotope Labeling Mass Spectrometry Lipidomics

Analytical Performance: Deuterated vs. Non-Deuterated Internal Standards in LC-MS/MS

A systematic comparison of deuterated (2H) and non-deuterated (13C, 15N) stable isotope-labeled internal standards (SIL-IS) for urinary biomarkers revealed that deuterated standards can exhibit significant isotopic effects, leading to retention time shifts and differential matrix effects [1]. In one study, concentrations generated with a deuterated IS were on average 59.2% lower than those generated with a 13C-labeled IS, with a spike accuracy bias of -38.4% for the deuterated IS [1]. While this study did not use triglycerides, it highlights a critical consideration: the choice of isotope label is not trivial and can profoundly impact quantitative accuracy. This underscores the importance of rigorous method validation for each specific deuterated IS, like 16:0-19:2-16:0 TG-d5, to ensure it does not introduce similar biases in its intended lipidomics application. Conversely, a separate study on a deuterated triglyceride (DTG) used as an IS for dolutegravir quantification demonstrated excellent performance, with matrix effects ranging from 98.7% to 99.9% and recovery from 96.5% to 99.3% across low, mid, and high concentrations [2]. This demonstrates that when properly validated, a deuterated triglyceride IS can provide highly accurate and precise results.

LC-MS Internal Standard Matrix Effect

Optimal Use Cases for 16:0-19:2-16:0 TG-d5 in Quantitative Lipidomics and Metabolism Studies


Targeted LC-MS/MS Quantification of Endogenous Triacylglycerols Containing Palmitic Acid (C16:0) and C19:2 Fatty Acyl Chains

16:0-19:2-16:0 TG-d5 is the ideal internal standard for targeted lipidomic assays designed to quantify specific TAG molecular species, such as 16:0-19:2-16:0 TG, 16:0-18:1-16:0 TG, or other closely related variants, in complex biological matrices like plasma, serum, or tissue homogenates [1]. Its exact structural match to the target analyte—with the exception of the deuterium label—ensures near-identical extraction efficiency, chromatographic retention, and ionization response. This minimizes analytical variability and allows for the generation of highly accurate, matrix-corrected quantitative data, essential for understanding lipid metabolism in health and disease.

Calibration and Quality Control in High-Throughput Untargeted Lipidomics

In large-scale untargeted lipidomics studies, where hundreds of TAG species are profiled simultaneously, a single, well-characterized internal standard is insufficient. However, 16:0-19:2-16:0 TG-d5 can serve as a valuable component of a broader panel of internal standards. It is particularly useful for normalizing the signal of TAGs that elute within a specific retention time window and exhibit similar ionization behavior. Its high purity and defined composition make it a reliable reference point for monitoring instrument performance, assessing matrix effects, and performing batch-to-batch normalization, thereby enhancing the reproducibility and robustness of the entire lipidomics workflow [2].

Metabolic Tracer Studies for Triacylglycerol Synthesis and Turnover

The deuterium label on the glycerol backbone of 16:0-19:2-16:0 TG-d5 provides a stable, non-radioactive tracer for investigating the kinetics of TAG synthesis and degradation in cell culture or in vivo models. By introducing the labeled TAG into a biological system and monitoring the dilution of the deuterium label or its incorporation into downstream products via LC-MS, researchers can quantify metabolic flux through specific lipid pathways. The strategic placement of the label on the glycerol backbone ensures it remains stable and does not undergo exchange with hydrogen from water, a common problem with deuterium on fatty acid chains, making it a superior choice for robust kinetic analyses [3].

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